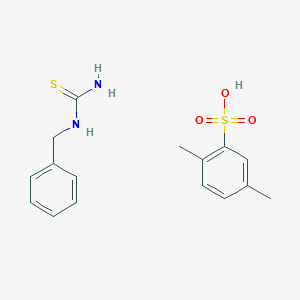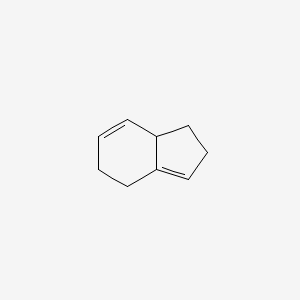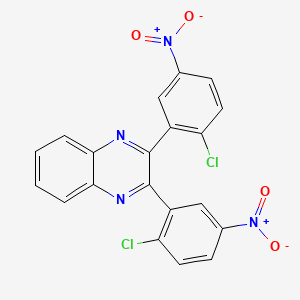
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two 2-chloro-5-nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline typically involves the reaction of 2-chloro-5-nitrobenzene-1,2-diamine with 2,3-dichloroquinoxaline. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoxaline core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its antimicrobial activity.
2,3-Bis(bromomethyl)quinoxaline: Used in organic synthesis and materials science.
2-Amino-2′-chloro-5-nitrobenzophenone: A related compound with similar structural features.
Uniqueness
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline is unique due to the presence of both chloro and nitro substituents on the phenyl rings, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
93035-13-3 |
|---|---|
Fórmula molecular |
C20H10Cl2N4O4 |
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
2,3-bis(2-chloro-5-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C20H10Cl2N4O4/c21-15-7-5-11(25(27)28)9-13(15)19-20(24-18-4-2-1-3-17(18)23-19)14-10-12(26(29)30)6-8-16(14)22/h1-10H |
Clave InChI |
BMXSAKORQLZMER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)

![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
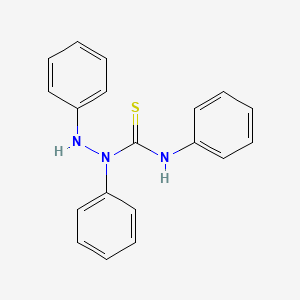
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
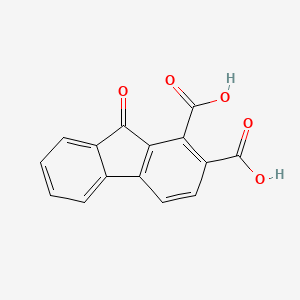
phenylsilane](/img/structure/B14357148.png)
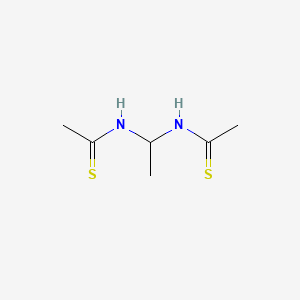
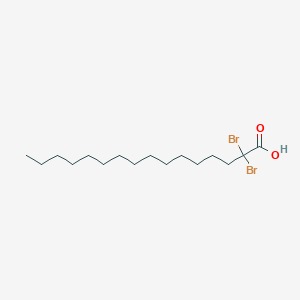
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
